4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone
Description
4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone (CAS: 708273-57-8) is a cyclohexanone derivative substituted with a hydroxyl group and a 5-methoxy-2-pyridyl moiety. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol . The compound features a six-membered cyclohexanone ring fused with a pyridine ring containing a methoxy group at position 3.
Properties
IUPAC Name |
4-hydroxy-4-(5-methoxypyridin-2-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-10-2-3-11(13-8-10)12(15)6-4-9(14)5-7-12/h2-3,8,15H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNIIYFLSAWTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCC(=O)CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-2-pyridinecarboxaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The methoxy group on the pyridyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridyl derivatives.
Scientific Research Applications
4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone (CAS: 708273-57-8)
- Structural Differences : The pyridyl substituent in this isomer has a methoxy group at position 6 and the nitrogen at position 3, compared to the target compound’s 5-methoxy-2-pyridyl group.
4-Hydroxy-4-(pyrimidin-4-yl)cyclohexanone (19a) and 4-Hydroxy-4-(pyrazin-2-yl)cyclohexanone (19b)
- Structural Differences : These compounds replace the pyridine ring with pyrimidine (19a) or pyrazine (19b), introducing additional nitrogen atoms.
- Impact: Electronic Effects: Pyrimidine and pyrazine rings are more electron-deficient than pyridine, altering reactivity in nucleophilic or electrophilic reactions.
4-Hydroxy-4-(2-methoxyphenyl)cyclohexanone
- Structural Differences : Substitutes the pyridyl group with a 2-methoxyphenyl ring.
- Applications: Used in synthesizing chromenyl derivatives for bioactivity studies, indicating divergent applications in medicinal chemistry .
4-Hydroxy-4-(methoxycarbonylmethyl)cyclohexanone (CAS: 81053-14-7)
- Structural Differences : Features a methoxycarbonylmethyl group instead of the pyridyl substituent.
- Impact :
Physicochemical and Functional Comparisons
Physical Properties
- Key Trends: Hydroxyl and heterocyclic substituents increase polarity and boiling points compared to cyclohexanone. Lipophilic derivatives like 4-heptylcyclohexanone exhibit lower water solubility .
Biological Activity
4-Hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone (PHC) is a synthetic compound that has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C13H15NO3
- Molar Mass : 233.26 g/mol
- CAS Number : 1228652-20-7
The compound is characterized by a cyclohexanone core substituted with a hydroxyl group and a methoxy-pyridine moiety, which contributes to its biological activity.
Anti-inflammatory Activity
PHC has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators, making PHC a candidate for treating inflammatory diseases such as arthritis and asthma.
Antitumor Activity
Research indicates that PHC induces apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, similar to known antimitotic agents .
- Cytotoxicity : PHC exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating effective concentrations for inducing cell death .
Antimicrobial Properties
PHC demonstrates efficacy against a range of pathogens, including bacteria, viruses, and fungi. Its antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of PHC on different cancer cell lines. For instance:
- HeLa Cells : Treatment with PHC resulted in a significant reduction in cell viability after 48 hours, with IC50 values around 20 µM.
- MCF-7 Cells : Similar assays reported IC50 values ranging from 10 to 30 µM depending on the treatment duration .
Apoptosis Induction
Flow cytometric analysis revealed that PHC effectively induces apoptosis in Jurkat cells, with approximately 50% of cells undergoing programmed cell death at a concentration of 5 µM after 36 hours . This effect was comparable to that of colchicine, a well-known anticancer agent.
Summary Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX-2 Inhibition | |
| Antitumor | Induces apoptosis; Cell cycle arrest | |
| Antimicrobial | Disruption of microbial membranes |
Toxicity and Safety Profile
PHC has demonstrated a low toxicity profile in preliminary animal studies. No significant adverse effects were reported at therapeutic doses. However, further studies are required to fully understand its safety profile across different exposure routes and durations.
Applications in Scientific Research
Due to its diverse biological activities, PHC is being explored for:
- Pharmaceutical Development : As a potential therapeutic agent for inflammatory diseases and cancers.
- Biochemical Research : To further elucidate its mechanisms of action and optimize its derivatives for enhanced efficacy.
Q & A
Basic: What are the established synthetic routes for 4-hydroxy-4-(5-methoxy-2-pyridyl)cyclohexanone, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, nucleophilic addition, and deprotection. For example, a related compound, 4-hydroxy-4-[2-(2-pyrimidinyl)-5-pyridyl]cyclohexanone, was synthesized using 1,4-cyclohexanedione monoethylene glycol ketal as a starting material, followed by coupling with organometallic reagents and oxidation . Key optimizations include:
- Temperature control : Maintaining low temperatures (−78°C) during Grignard reagent addition to prevent side reactions.
- Catalyst selection : Using palladium catalysts for coupling steps to enhance yield.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) for isolating intermediates .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural conformation?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (e.g., in CDCl₃ or DMSO-d₆) identify substituent positions on the cyclohexanone ring and pyridyl group. For instance, a singlet at δ 3.8 ppm confirms the methoxy group .
- FTIR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3200 cm⁻¹ (O-H) validate the ketone and hydroxyl groups .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 263.1052 for C₁₃H₁₅NO₃) confirms molecular integrity .
Advanced: How does stereochemistry at the 4-hydroxy position influence pharmacological activity, and what strategies address racemization during synthesis?
Methodological Answer:
The 4-hydroxy group’s stereochemistry can affect binding affinity to biological targets (e.g., enzymes or receptors). To mitigate racemization:
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce enantioselective formation during nucleophilic additions .
- Low-temperature quenching : Rapid cooling after hydroxyl group formation minimizes epimerization.
- HPLC validation : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers for purity assessment .
Advanced: What in vitro and in vivo models are suitable for evaluating its neuropharmacological potential?
Methodological Answer:
- In vitro : Dopaminergic neuron cultures (e.g., SH-SY5Y cells) assess neuroprotection against oxidative stress via MTT assays. Pre-treat cells with 10 µM compound for 24 hours before inducing stress with 6-OHDA .
- In vivo : Rodent models of Parkinson’s disease (e.g., MPTP-induced) evaluate striatal dopamine levels via microdialysis. Dosages of 5–20 mg/kg (oral) are typical, with LC-MS monitoring of plasma metabolites .
Basic: How do physicochemical properties (e.g., solubility, logP) impact experimental design?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water (0.1 mg/mL at 25°C). Use DMSO for stock solutions (≤5% v/v to avoid cytotoxicity) .
- logP : Calculated logP ~1.2 (via ChemDraw) suggests moderate lipophilicity, requiring lipid-based carriers (e.g., liposomes) for in vivo delivery .
Advanced: What organometallic reagents are effective for introducing the 5-methoxy-2-pyridyl moiety?
Methodological Answer:
- Grignard Reagents : 5-methoxy-2-pyridylmagnesium bromide (prepared from 2-bromo-5-methoxypyridine and Mg in THF) reacts with cyclohexanone derivatives at −20°C .
- Palladium-mediated Cross-Coupling : Suzuki-Miyaura reactions with 5-methoxy-2-pyridylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C) achieve C-C bond formation with >80% yield .
Basic: What safety protocols are recommended given structural similarities to toxic cyclohexanone derivatives?
Methodological Answer:
- Handling : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact. Cyclohexanone analogs can cause CNS depression at >500 ppm .
- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent environmental release .
Advanced: How can metabolic pathways be mapped using isotopic labeling?
Methodological Answer:
- C-labeling : Introduce C at the cyclohexanone carbonyl group. Administer 1 µCi/g to rodents, and analyze urine/metabolites via radio-HPLC .
- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at C3) and phase II conjugates (glucuronides) using collision-induced dissociation .
Basic: What chromatography methods resolve synthetic byproducts?
Methodological Answer:
- Reverse-phase HPLC : C18 column, gradient from 10% to 90% acetonitrile/water (0.1% TFA) over 30 minutes. Retention time ~12 minutes for the target compound .
- TLC Monitoring : Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (1:1); Rf = 0.4 under UV 254 nm .
Advanced: Can computational models predict binding modes to biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with dopamine receptors. The 4-hydroxy group forms hydrogen bonds with Asp114, while the pyridyl group engages in π-π stacking with Phe320 .
- MD Simulations : GROMACS runs (100 ns) assess stability of the receptor-ligand complex in lipid bilayers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
